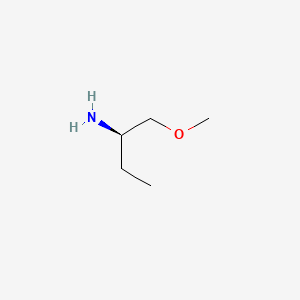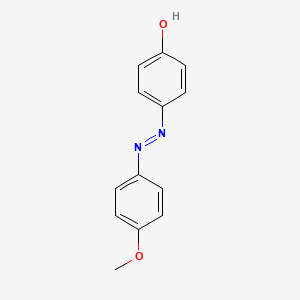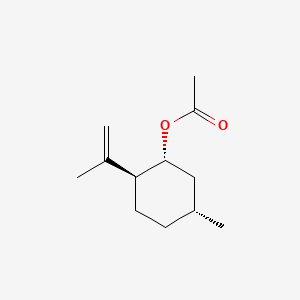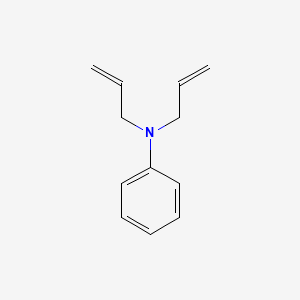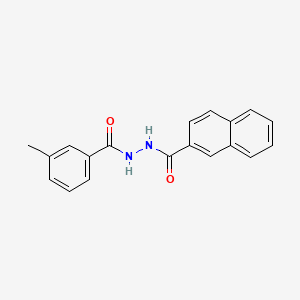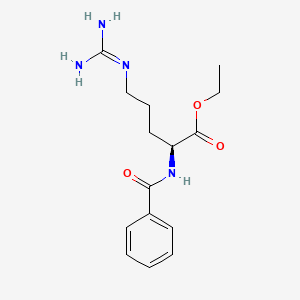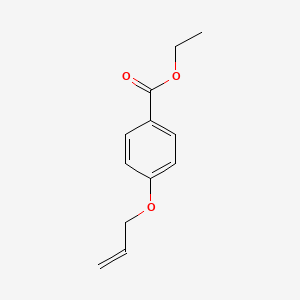
Ethyl 4-(prop-2-en-1-yloxy)benzoate
Übersicht
Beschreibung
Ethyl 4-(prop-2-en-1-yloxy)benzoate is a chemical compound with the molecular formula C12H14O3 . It belongs to the class of benzoate esters.
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-(prop-2-en-1-yloxy)benzoate are not detailed in the available resources, similar compounds have been used for UV light-induced covalent modification of biological targets .Physical And Chemical Properties Analysis
Ethyl 4-(prop-2-en-1-yloxy)benzoate has a molecular weight of 206.24 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Juvenile Hormone Antagonism and Metamorphosis in Insects Research has demonstrated the role of Ethyl 4-(prop-2-en-1-yloxy)benzoate derivatives in acting as juvenile hormone (JH) antagonists. For instance, studies on novel anti-juvenile hormone agents have shown that these compounds can induce precocious metamorphosis in the silkworm, Bombyx mori, a sign of JH deficiency. This is achieved through the inhibition of JH synthesis by suppressing the transcription of JH biosynthetic enzymes in the corpora allata, leading to the prevention of JH's physiological actions and ultimately triggering earlier metamorphosis (Kuwano et al., 2008; Kaneko et al., 2011).
Molecular Interactions and Crystal Packing Another research avenue explores the molecular interactions and crystal packing properties of Ethyl 4-(prop-2-en-1-yloxy)benzoate derivatives. Studies focusing on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have revealed unique nonhydrogen bonding interactions, such as N⋯π and O⋯π types, which contribute to their crystal packing and structural stability. These findings underscore the significance of such molecular interactions in determining the physical and chemical properties of these compounds (Zhang et al., 2011).
Synthesis and Pharmacological Evaluation The synthesis and pharmacological evaluation of Ethyl 4-(prop-2-en-1-yloxy)benzoate derivatives have also been topics of interest. These compounds have been investigated for their potential in various therapeutic applications, including as antiplatelet agents. For example, derivatives like ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have been evaluated for their selective activity against protease-activated receptor 4 (PAR4), indicating their potential in developing novel antiplatelet drug candidates (Chen et al., 2008).
Liquid Crystalline Polysiloxanes and Monomers Research into new fluorinated monomers containing Ethyl 4-(prop-2-en-1-yloxy)benzoate as part of their structure has contributed to advancements in the field of materials science, particularly in the synthesis of side-chain liquid crystalline polysiloxanes. These studies have highlighted the role of such compounds in enhancing the smectogenic properties of the materials, opening up new possibilities for their application in various technological domains (Bracon et al., 2000).
Eigenschaften
IUPAC Name |
ethyl 4-prop-2-enoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYWHQPVJCXFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280994 | |
| Record name | ethyl 4-allyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(prop-2-en-1-yloxy)benzoate | |
CAS RN |
5443-37-8 | |
| Record name | 5443-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-allyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


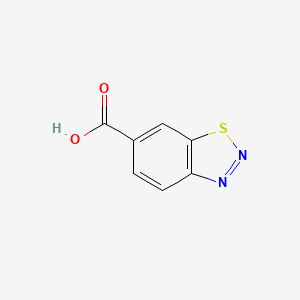
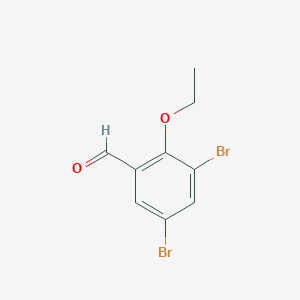
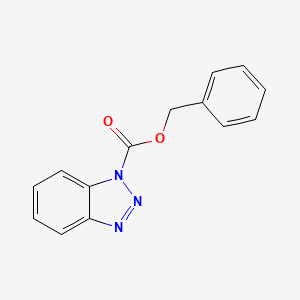
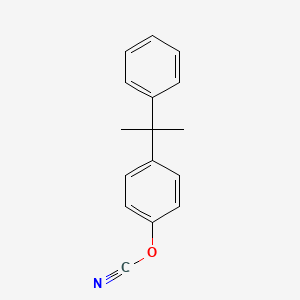
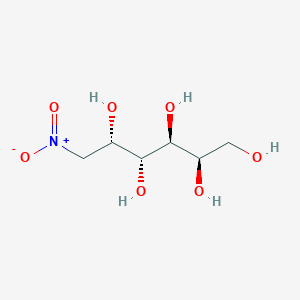
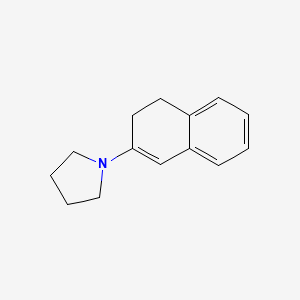
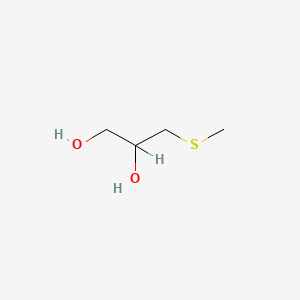
![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)
